molecular formula C23H19ClN4O2S2 B2613310 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine CAS No. 1115896-60-0

4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine

Cat. No.: B2613310
CAS No.: 1115896-60-0
M. Wt: 483
InChI Key: HQKMDSNTOPIONW-UHFFFAOYSA-N
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Description

4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 1,3-thiazole core, a moiety frequently investigated for its diverse biological activities. This core is further functionalized with a morpholine unit and a piperazine ring bearing a thienylcarbonyl group. Both morpholine and piperazine are privileged scaffolds in pharmaceutical development, commonly used to optimize a molecule's physicochemical properties and binding affinity to biological targets . Compounds featuring morpholine and piperazine substituents linked via a thiazole ring have been identified as potent and selective inhibitors of key biological pathways. For instance, similar structural motifs are found in inhibitors of phosphoinositide 3-kinase (PI3K), a crucial cell signaling pathway that is a prominent target in oncology research . The presence of the thienylcarbonyl group on the piperazine nitrogen is a critical structural feature that can be tailored to enhance potency and selectivity towards specific enzyme isoforms. This design strategy is evident in advanced research compounds, such as potent PI3Kα inhibitors, where a sulfonyl-piperazine group contributes to significant antitumor efficacy in preclinical models . Furthermore, molecular hybrids incorporating piperazine rings are actively explored in antimicrobial research. For example, norfloxacin-piperazine hybrids are designed to improve binding to bacterial enzymes like DNA gyrase and topoisomerase IV, with the goal of overcoming existing antibiotic resistance . This compound is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S2/c1-13-16(24)9-6-10-17(13)26-20(30)12-31-23-27-18(11-19(29)28-23)21-14(2)25-22(32-21)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKMDSNTOPIONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienylcarbonyl piperazine intermediate, which is then reacted with a thiazole derivative. The final step involves the introduction of the morpholine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on key substituents, molecular properties, and synthesis insights:

Compound Core Structure Key Substituents Molecular Weight Synthesis & Characterization Notable Features
Target: 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine Thiazole + morpholine + piperazine - 2-Thienylcarbonyl on piperazine
- Morpholine via methyl at thiazole C4
~481.5 (estimated) Likely synthesized via nucleophilic substitution or coupling (e.g., thiazole-piperazine linkage) Combines electron-rich thiophene with polar morpholine; may enhance solubility
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Piperazine + pyrazole - Trifluoromethylphenyl on piperazine
- Pyrazole-linked ketone
~395.4 Synthesized via coupling of arylpiperazine with pyrazole-containing acid CF3 group increases lipophilicity; pyrazole may enhance metal-binding capacity
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline + piperazine - Quinoline-4-carbonyl on piperazine
- Methyl benzoate
~511.6 Crystallized from ethyl acetate; characterized by 1H NMR and HRMS Extended aromatic system (quinoline) may improve π-π stacking in target binding
4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether (CAS 540515-56-8) Thiazole + piperazine - Benzoyl on piperazine
- Methoxyphenyl at thiazole C4
379.48 Predicted density: 1.257 g/cm³; moderate solubility due to benzoyl and methoxy groups Benzoyl vs. thienylcarbonyl alters electronic profile; methoxy enhances stability
2-Amino-4-[4-(2-methoxyethoxy)phenyl]-6-({[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}sulphanyl)pyridine-3,5-dicarbonitrile Thiazole + morpholine + pyridine - Morpholine at thiazole C2
- Sulphanyl-pyridine linkage
~425 (M+H)+ Synthesized via chloromethyl-thiazole intermediate; MS data confirmed Sulphanyl group may confer redox activity; pyridine-dicarbonitrile enhances polarity

Key Structural and Functional Differences

Piperazine Substituents: The target’s 2-thienylcarbonyl group introduces a sulfur-containing heteroaromatic system, contrasting with the trifluoromethylphenyl (Compound 5, ) or benzoyl (CAS 540515-56-8, ) groups. Thiophene’s electron-rich nature may improve interactions with cysteine residues or metal ions compared to phenyl derivatives.

Thiazole-Morpholine Linkage :

  • The methyl bridge between thiazole and morpholine in the target contrasts with direct bonding in other compounds (e.g., ’s morpholinyl-thiazole). This spacer may increase conformational flexibility, affecting binding kinetics.

Synthesis and Physicochemical Properties :

  • Compounds like C1 and CAS 540515-56-8 were crystallized from ethyl acetate or DMF, suggesting similar polar aprotic solvents may suit the target’s purification.
  • Predicted solubility for the target is likely higher than benzoyl- or CF3-containing analogs due to morpholine’s polarity.

Implications for Drug Design

  • Bioisosteric Replacements : Replacing thienylcarbonyl with benzoyl (as in) could modulate metabolic stability, while substituting morpholine with piperidine might alter blood-brain barrier penetration.
  • Pharmacokinetic Optimization : The morpholine moiety may enhance aqueous solubility compared to analogues with methoxy or CF3 groups, though at the cost of reduced membrane permeability.

Biological Activity

The compound 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine is a novel synthetic molecule that has attracted attention due to its potential biological activities. Its unique structure incorporates multiple pharmacophores, including a morpholine ring, a thiazole moiety, and a piperazine derivative, which may contribute to its diverse biological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4OS\text{C}_{15}\text{H}_{18}\text{N}_4\text{OS}

This structure features:

  • A morpholine ring which is known for its role in various pharmaceutical agents.
  • A thiazole group that often exhibits antimicrobial and anticancer properties.
  • A piperazine moiety which is frequently associated with psychoactive compounds.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

1. Acetylcholinesterase (AChE) Inhibition

  • The compound has demonstrated potent inhibitory activity against AChE, an enzyme crucial for neurotransmitter regulation. Inhibition of AChE leads to increased levels of acetylcholine (ACh), enhancing cognitive functions and potentially offering therapeutic effects in neurodegenerative disorders such as Alzheimer's disease.

2. Receptor Interaction

  • It also interacts with dopamine D2 receptors and serotonin 5-HT2A receptors. The antagonism at these receptors may influence mood regulation and psychotropic effects, suggesting potential applications in psychiatric disorders.

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine.

Study FocusFindingsReference
Anticancer Activity Compounds with similar structures showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7, A549). The mechanisms included apoptosis induction and cell cycle arrest .
Neuroprotective Effects Inhibition of AChE was associated with improved cognitive performance in animal models, indicating potential for treating cognitive decline.
Psychotropic Effects Compounds interacting with D2 and 5-HT2A receptors exhibited anxiolytic and antidepressant-like effects in preclinical models.

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer properties of structurally related compounds, a series of derivatives were synthesized and tested for their efficacy against human breast carcinoma (MCF-7) and lung carcinoma (A549). The results indicated that modifications at the thiazole position significantly enhanced cytotoxicity, leading to further exploration of this compound's derivatives for potential therapeutic use in oncology .

Case Study 2: Neuroprotective Studies

Research involving the evaluation of AChE inhibitors demonstrated that compounds similar to 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine could improve memory retention in rodent models. These findings support the hypothesis that enhancing cholinergic transmission may benefit cognitive function in neurodegenerative diseases .

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